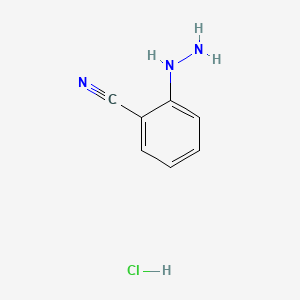
三氟硼酸钾(4-氨基羰基苯基)
描述
Potassium (4-aminocarbonylphenyl)trifluoroborate is a chemical compound with the CAS Number: 850623-63-1 . It has a molecular weight of 227.04 and its IUPAC name is potassium [4- (aminocarbonyl)phenyl] (trifluoro)borate (1-) .
Molecular Structure Analysis
The Inchi Code for Potassium (4-aminocarbonylphenyl)trifluoroborate is 1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 . The Inchi Key is BMTORUMAAKNFNW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Potassium (4-aminocarbonylphenyl)trifluoroborate has a boiling point of over 300 degrees Celsius . It is stored at ambient temperature .科学研究应用
合成与交叉偶联反应
三氟硼酸钾(4-氨基羰基苯基)及相关化合物因其在有机合成中的实用性而得到广泛研究,特别是在交叉偶联反应中。这些化合物通过铃木-宫浦交叉偶联等过程作为形成复杂分子的前体。例如,三氟硼酸钾 Boc 保护的氨甲基已成功合成并用于与芳基和杂芳基氯化物的铃木-宫浦交叉偶联反应中,产率良好至极佳 (Molander & Shin, 2011)。类似地,三氟硼酸钾芳基在水中的铜催化下被转化为芳基胺,证明了三氟硼酸钾化合物在促进亲核取代和交叉偶联反应中的多功能性 (Liesen 等人,2012)。
催化与金属化
三氟硼酸钾的用途延伸到催化和金属化反应中。带有三氟硼酸钾部分的芳基溴化物已经过锂-卤素交换反应,展示了这些化合物通过金属化产生各种有机官能团的潜力 (Molander & Ellis, 2006)。这突出了三氟硼酸钾在有机合成中作为关键合成子(linchpin synthons)的作用。
改进的合成和在交叉偶联中的应用
三氟硼酸盐改进的合成方法的开发拓宽了它们在有机合成中的适用性。例如,已经开发出一种三氟硼酸钾(三氟甲基)的有效合成路线,展示了大规模生产这些试剂的潜力 (Molander & Hoag, 2003)。此外,三氟硼酸钾在铃木-宫浦交叉偶联反应中的多功能性已经得到证实,进一步巩固了它们在合成生物和化学上重要的分子中的价值 (Raushel 等人,2011)。
新颖的合成应用
三氟硼酸钾化合物还被探索用于除传统交叉偶联反应之外的新型合成应用。例如,三氟硼酸钾(1-有机-1H-1,2,3-三唑-4-基)在区域选择性 Cu 催化的叠氮化物-炔烃环加成反应中的应用展示了这些化合物在现代有机合成中的应用范围正在扩大 (Kim 等人,2013)。
安全和危害
Potassium (4-aminocarbonylphenyl)trifluoroborate is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation .
生化分析
Biochemical Properties
Potassium (4-aminocarbonylphenyl)trifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with enzymes, which can influence their activity. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction . The trifluoroborate group in the compound is particularly reactive, allowing it to form strong bonds with biomolecules, thereby affecting their function.
Cellular Effects
Potassium (4-aminocarbonylphenyl)trifluoroborate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter gene expression patterns, which in turn affects protein synthesis and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Potassium (4-aminocarbonylphenyl)trifluoroborate involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (4-aminocarbonylphenyl)trifluoroborate can change over time. The compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium (4-aminocarbonylphenyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Potassium (4-aminocarbonylphenyl)trifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interaction with key metabolic enzymes can lead to changes in the rate of metabolic reactions and the production of metabolic intermediates .
Transport and Distribution
Within cells and tissues, Potassium (4-aminocarbonylphenyl)trifluoroborate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution can affect its biochemical activity and its ability to interact with target biomolecules .
Subcellular Localization
Potassium (4-aminocarbonylphenyl)trifluoroborate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biochemical activity.
属性
IUPAC Name |
potassium;(4-carbamoylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTORUMAAKNFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660117 | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-63-1 | |
| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


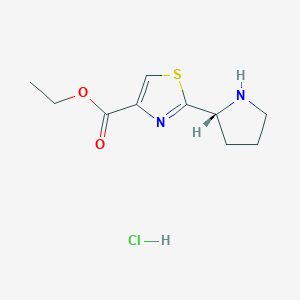
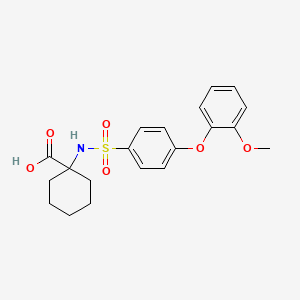


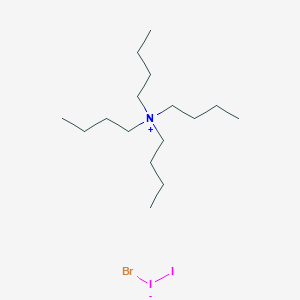

![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1417923.png)
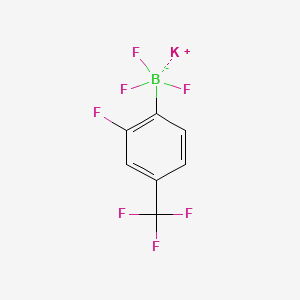
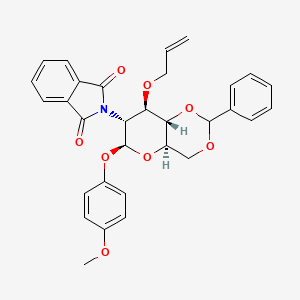

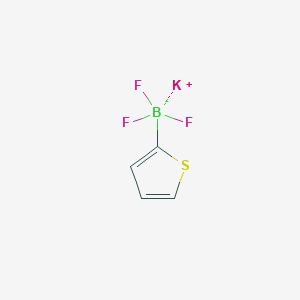
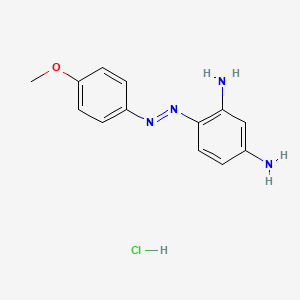
![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
